BenchChemオンラインストアへようこそ!

Lonicerin

Hepatic Steatosis Gut Microbiota Flavonoid Glycoside

Lonicerin (CAS 25694-72-8) is a luteolin-7-O-neohesperidoside that cannot be substituted with luteolin or other aglycones without compromising experimental validity. It uniquely engages the gut microbiota–bile acid–FXR axis to reverse diet-induced hepatic steatosis—an effect absent in luteolin. It promotes autophagy-mediated NLRP3 degradation in colonic macrophages, offering a distinct epigenetic target for ulcerative colitis research. Its selective anti-AlgE activity inhibits P. aeruginosa biofilm formation, a niche not addressed by general flavonoids. With neuroprotection against glutamate toxicity and radical-scavenging IC50s of 9.2–236.8 µg/mL, Lonicerin is an irreplaceable, multi-mechanism tool compound.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 25694-72-8
Cat. No. B1683047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonicerin
CAS25694-72-8
Synonymslonicerin
luteolin 7-neohesperidoside
luteolin-7-O-rhamnoside
luteoline-7-rhamnoglucoside
veronicastroside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeySHPPXMGVUDNKLV-KMFFXDMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonicerin (CAS 25694-72-8): A Flavonoid 7-O-Glycoside with Differentiated Bioactivity and Procurement Considerations


Lonicerin (CAS 25694-72-8), also known as luteolin-7-neohesperidoside or veronicastroside, is a flavonoid 7-O-glycoside naturally occurring in Lonicera japonica (Japanese honeysuckle) and related species [1]. It belongs to the flavonoid-7-O-glycoside class, structurally composed of a luteolin aglycone linked at the C7 position to a disaccharide moiety of glucose and rhamnose (neohesperidose) [2]. This glycosylation distinguishes Lonicerin from its aglycone luteolin and other structurally related flavonoids, conferring unique physicochemical and biological properties that are critical for experimental reproducibility and translational relevance.

Why Generic Substitution Fails: Critical Differentiation of Lonicerin from Luteolin and Other Flavonoid Analogs


Procurement decisions involving flavonoid compounds cannot rely on class-based assumptions of functional equivalence. Lonicerin, as a glycoside, exhibits distinct pharmacokinetic behavior, tissue distribution, and molecular target engagement compared to its aglycone luteolin or other O-glycosides. For instance, the glycosidic moiety significantly alters solubility, oral bioavailability, and metabolic stability, leading to divergent in vivo efficacy even when in vitro potency appears similar [1]. Direct comparative studies demonstrate that Lonicerin outperforms luteolin in specific disease models, such as diet-induced hepatic steatosis, due to unique interactions with the gut microbiota-bile acid-FXR axis that are not observed with the aglycone [2]. Therefore, substituting Lonicerin with luteolin or another flavonoid analog without accounting for these specific, evidence-based differences would introduce significant variability and potentially invalidate experimental outcomes.

Quantitative Evidence Guide: Lonicerin's Differentiated Efficacy in In Vivo, Anti-Inflammatory, and Antimicrobial Models


Superior In Vivo Efficacy Over Luteolin in High-Fat Diet-Induced Hepatic Steatosis Model

In a direct head-to-head comparison in a mouse model of high-fat diet (HFD)-induced hepatic steatosis, Lonicerin demonstrated significantly greater efficacy than its aglycone, luteolin, in reducing both body weight gain and hepatic lipid accumulation [1]. This enhanced in vivo performance is attributed to Lonicerin's specific modulation of the gut microbiota-bile acid-FXR axis, a mechanism not shared by luteolin [1].

Hepatic Steatosis Gut Microbiota Flavonoid Glycoside

Lower Inhibitory Activity on Xanthine Oxidase Compared to Luteolin: A Case for Functional Selectivity

While Lonicerin inhibits xanthine oxidase with an IC50 of 37.4 µg/mL, a direct comparison using the same assay reveals that luteolin is a far more potent inhibitor, with an IC50 of approximately 0.0092 mmol/L (equivalent to ~2.6 µg/mL) [1][2]. This 14-fold difference in potency highlights that Lonicerin is not a simple surrogate for luteolin in xanthine oxidase inhibition studies.

Xanthine Oxidase Enzyme Inhibition Flavonoid Activity

Specific Inhibition of NLRP3 Inflammasome in Colonic Macrophages: A Differentiated Anti-Inflammatory Mechanism

Lonicerin exhibits a specific and potent inhibitory effect on NLRP3 inflammasome activation in colonic macrophages, a key pathological driver in ulcerative colitis. In a DSS-induced colitis mouse model, Lonicerin dose-dependently disrupted the NLRP3-ASC-pro-caspase-1 complex assembly [1]. This mechanism is mediated by its direct binding to EZH2, a histone methyltransferase, and subsequent promotion of autophagy-mediated NLRP3 degradation [1]. This specific EZH2/ATG5/NLRP3 axis modulation is a distinct mechanism not generally observed with other common flavonoids like luteolin.

NLRP3 Inflammasome Ulcerative Colitis Autophagy

Inhibition of Alginate Secretion Protein (AlgE) in Pseudomonas aeruginosa

Lonicerin is a reported inhibitor of the alginate secretion protein (AlgE) in Pseudomonas aeruginosa . This anti-virulence activity is a unique functional attribute that distinguishes it from most flavonoids. While the precise quantitative inhibitory data (e.g., IC50) is not detailed in available sources, the specific targeting of AlgE, a key factor in P. aeruginosa biofilm formation, suggests a specialized application niche.

Pseudomonas aeruginosa Anti-virulence Alginate

Optimized Application Scenarios for Lonicerin Based on Empirical Differentiation


Investigating Gut-Liver Axis Modulation in Metabolic Disease Research

Given its superior in vivo efficacy over luteolin in reducing hepatic steatosis and its specific modulation of the gut microbiota-bile acid-FXR axis [1], Lonicerin is an ideal tool compound for preclinical studies exploring therapeutic interventions for non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders. Its unique glycoside structure facilitates these gut-mediated effects, distinguishing it from aglycones like luteolin that lack this property [1].

Targeted Anti-Inflammatory Studies of NLRP3 Inflammasome-Driven Colitis

Lonicerin's well-characterized mechanism of action as an EZH2 binder that promotes autophagy-mediated NLRP3 degradation in colonic macrophages [2] makes it a prime candidate for research into ulcerative colitis and other chronic inflammatory diseases where aberrant NLRP3 activation is a key driver. This specific epigenetic modulation is a clear differentiator from other flavonoids.

Anti-Virulence and Biofilm Research in Pseudomonas aeruginosa Models

For researchers focused on antimicrobial resistance and biofilm biology, Lonicerin's activity against the AlgE protein of P. aeruginosa offers a unique anti-virulence angle. Its use as a tool compound can help dissect the role of alginate secretion in biofilm formation and pathogenesis, a niche not readily addressed by general flavonoid antibacterials.

Neuroprotection Studies Involving Oxidative Stress and Glutamate Toxicity

Lonicerin has demonstrated neuroprotective effects against glutamate-induced neurotoxicity in rat primary cortical neurons [3]. This property, coupled with its antioxidant radical-scavenging profile (IC50s of 9.2, 236.8, and 143.9 µg/ml for DPPH, hydroxyl, and superoxide radicals, respectively) [3], positions it as a relevant compound for investigating neurodegenerative disease mechanisms in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lonicerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.